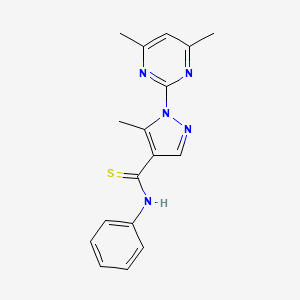

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide" is a derivative of pyrazole, which is a class of organic compounds characterized by a 5-membered ring structure containing three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives have been extensively studied due to their diverse biological activities, including anticancer properties.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the reaction of various starting materials to form the pyrazole ring, followed by functionalization to introduce additional substituents. For instance, the synthesis of related compounds has been reported through the hydrolysis of ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate to afford the corresponding carboxylic acid, which is then reacted with acetic anhydride to give a pyrazoloxazine derivative. This intermediate can undergo further reactions to yield various pyrazolo[3,4-d]pyrimidin-4-ones with potential antitumor activity .

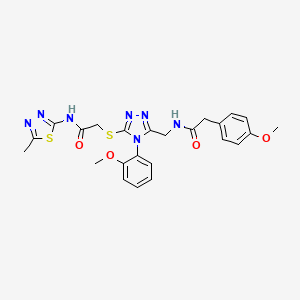

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring and additional substituents that can influence the compound's biological activity. The presence of a carbothioamide group, as indicated in the compound of interest, suggests potential for interactions with biological targets through hydrogen bonding and other non-covalent interactions. The dimethylpyrimidinyl group adds further complexity to the molecule, potentially affecting its binding affinity and specificity .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including cycloadditions, condensations, and substitutions, to yield a wide range of products with different biological activities. For example, N-allylation and N-propargyl alkylation of N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-ones can lead to the formation of isoxazolines and isoxazoles through [3+2] cycloaddition reactions . These reactions are crucial for the diversification of the pyrazole scaffold and the discovery of new compounds with enhanced biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the formation of complexes between pyrazole derivatives and phenols through intermolecular hydrogen bonding can lead to increased stability at high temperatures, as observed with 2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-2H-pyrazol-3-ol . These properties are important for the practical application of these compounds in biological systems and their potential development as pharmaceutical agents.

Applications De Recherche Scientifique

Synthesis and Biological Applications

The compound 1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenyl-1H-pyrazole-4-carbothioamide, due to its complex structure, is involved in the synthesis of various derivatives with potential biological activities. For instance, novel pyrazolopyrimidine derivatives have been synthesized for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship studies suggest that specific modifications on the pyrazolopyrimidine scaffold could enhance these biological activities (Rahmouni et al., 2016).

Antimicrobial and Antifungal Properties

Carbothioamide derivatives, including this compound, have been explored for their potential antimicrobial and antifungal properties. Research indicates that some of these compounds exhibit moderate to potent antimicrobial activity, making them candidates for further investigation as therapeutic agents (Hussain & Kaushik, 2015).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclic compounds, including derivatives of this compound, has shown insecticidal and antibacterial potential. These compounds were evaluated against certain insects and microorganisms, showing promising results that could lead to new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).

Corrosion Inhibition

In addition to biological activities, derivatives of this compound have been studied for their application in corrosion inhibition. The effectiveness of these compounds as corrosion inhibitors for mild steel in acid medium has been documented, showcasing their potential in materials science and engineering applications (Boudjellal et al., 2020).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(4,6-dimethylpyrimidin-2-yl)-5-methyl-N-phenylpyrazole-4-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5S/c1-11-9-12(2)20-17(19-11)22-13(3)15(10-18-22)16(23)21-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDCJBRHBIMYJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=C(C=N2)C(=S)NC3=CC=CC=C3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2502891.png)

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one](/img/structure/B2502892.png)

![N-(5-((3-fluorobenzyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2502893.png)

![ethyl 3-carbamoyl-2-(4-(N,N-diallylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2502898.png)

![Methyl 2-(5-oxa-8-azaspiro[3.5]nonan-6-yl)acetate](/img/structure/B2502902.png)

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2502906.png)

![2-[2-(2,4-dichlorophenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2502907.png)

![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)